Cas no 2227675-91-2 ((1S)-1-(3-methyloxetan-3-yl)ethan-1-ol)

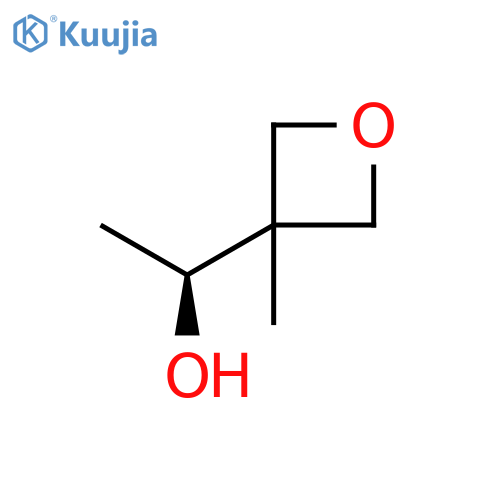

2227675-91-2 structure

商品名:(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol

(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol

- 3-Oxetanemethanol, α,3-dimethyl-, (αS)-

- (S)-1-(3-Methyloxetan-3-yl)ethan-1-ol

-

- インチ: 1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1

- InChIKey: KNDIWOLRRBGYHQ-YFKPBYRVSA-N

- ほほえんだ: [C@H](C1(COC1)C)(O)C

じっけんとくせい

- 密度みつど: 1.022±0.06 g/cm3(Predicted)

- ふってん: 193.1±8.0 °C(Predicted)

- 酸性度係数(pKa): 14?+-.0.20(Predicted)

(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1814303-0.1g |

(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol |

2227675-91-2 | 95% | 0.1g |

$366.0 | 2023-09-19 | |

| Enamine | EN300-1814303-5.0g |

(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol |

2227675-91-2 | 95% | 5g |

$3065.0 | 2023-06-03 | |

| Enamine | EN300-1814303-2.5g |

(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol |

2227675-91-2 | 95% | 2.5g |

$2071.0 | 2023-09-19 | |

| 1PlusChem | 1P0288TJ-50mg |

(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol |

2227675-91-2 | 95% | 50mg |

$354.00 | 2023-12-18 | |

| 1PlusChem | 1P0288TJ-10g |

(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol |

2227675-91-2 | 95% | 10g |

$5680.00 | 2023-12-18 | |

| Enamine | EN300-1814303-5g |

(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol |

2227675-91-2 | 95% | 5g |

$3065.0 | 2023-09-19 | |

| Enamine | EN300-1814303-0.5g |

(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol |

2227675-91-2 | 95% | 0.5g |

$824.0 | 2023-09-19 | |

| Enamine | EN300-1814303-10.0g |

(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol |

2227675-91-2 | 95% | 10g |

$4545.0 | 2023-06-03 | |

| Aaron | AR02891V-500mg |

(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol |

2227675-91-2 | 95% | 500mg |

$1158.00 | 2025-02-15 | |

| Aaron | AR02891V-1g |

(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol |

2227675-91-2 | 95% | 1g |

$1479.00 | 2025-02-15 |

(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol 関連文献

-

1. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

-

2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

2227675-91-2 ((1S)-1-(3-methyloxetan-3-yl)ethan-1-ol) 関連製品

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 152840-81-8(Valine-1-13C (9CI))

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 557-08-4(10-Undecenoic acid zinc salt)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬